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molecular formula CH5NO3 B057018 Ammonium carbonate CAS No. 506-87-6

Ammonium carbonate

Cat. No. B057018
M. Wt: 79.056 g/mol
InChI Key: ATRRKUHOCOJYRX-UHFFFAOYSA-N
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Patent
US09346684B2

Procedure details

Step 3, Second Recycling of Filtrate: It was speculated that excess of ammonium hydroxide together with carbon dioxide resulted with ammonium carbonate or bicarbonate, and that the limiting factor in precipitation was the quantity calcium ions. An aliquot of 100 mL of the filtrate (total volume 3370 mL) was mixed with 400 mL CaSO4.2H2O solution (2.0 g/L). A precipitate formed. It was filtered and oven dried. 0.274 grams were isolated. Additional CaSO4.2H2O solution did not cause further precipitation from this aliquot of the filtrate. Based on this measurement it is calculated that a total of 9.23 g of calcium carbonate could be precipitated from the filtrate. The product isolated was identified by XRD as being calcite.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[NH4+:2].[C:3](=[O:5])=[O:4]>>[C:3](=[O:1])([O-:5])[O-:4].[NH4+:2].[NH4+:2].[C:3](=[O:1])([OH:5])[O-:4] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Type
product
Smiles
C([O-])(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09346684B2

Procedure details

Step 3, Second Recycling of Filtrate: It was speculated that excess of ammonium hydroxide together with carbon dioxide resulted with ammonium carbonate or bicarbonate, and that the limiting factor in precipitation was the quantity calcium ions. An aliquot of 100 mL of the filtrate (total volume 3370 mL) was mixed with 400 mL CaSO4.2H2O solution (2.0 g/L). A precipitate formed. It was filtered and oven dried. 0.274 grams were isolated. Additional CaSO4.2H2O solution did not cause further precipitation from this aliquot of the filtrate. Based on this measurement it is calculated that a total of 9.23 g of calcium carbonate could be precipitated from the filtrate. The product isolated was identified by XRD as being calcite.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[NH4+:2].[C:3](=[O:5])=[O:4]>>[C:3](=[O:1])([O-:5])[O-:4].[NH4+:2].[NH4+:2].[C:3](=[O:1])([OH:5])[O-:4] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Type
product
Smiles
C([O-])(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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